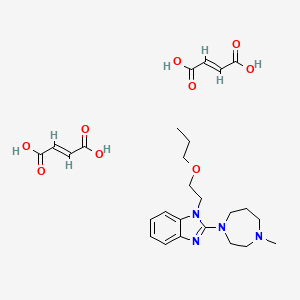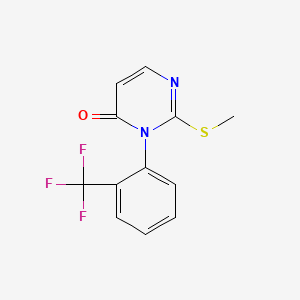
4(3H)-Pyrimidinone, 2-(methylthio)-3-(2-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 2-(methylthio)-3-(2-(trifluoromethyl)phenyl)- is a chemical compound that belongs to the pyrimidinone class. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidinone core. The methylthio group adds to its unique chemical properties, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2-(methylthio)-3-(2-(trifluoromethyl)phenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trifluoromethyl phenyl sulfone as a precursor. The reaction conditions often include visible light irradiation to promote the formation of electron donor-acceptor complexes, leading to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Pyrimidinone, 2-(methylthio)-3-(2-(trifluoromethyl)phenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The trifluoromethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
4(3H)-Pyrimidinone, 2-(methylthio)-3-(2-(trifluoromethyl)phenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4(3H)-Pyrimidinone, 2-(methylthio)-3-(2-(trifluoromethyl)phenyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The methylthio group can participate in redox reactions, influencing the compound’s biological activity. The pyrimidinone core provides a scaffold for binding to specific molecular targets, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(trifluoromethyl)benzoic acid: Used as a pharmaceutical intermediate.
(2-Methyl-4-(trifluoromethyl)phenyl)boronic acid: Utilized in organic synthesis.
Trifluoromethyl phenyl sulfone: A nucleophilic trifluoromethylating agent.
Uniqueness
4(3H)-Pyrimidinone, 2-(methylthio)-3-(2-(trifluoromethyl)phenyl)- stands out due to its combination of a pyrimidinone core with both trifluoromethyl and methylthio groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
89069-32-9 |
|---|---|
Formule moléculaire |
C12H9F3N2OS |
Poids moléculaire |
286.27 g/mol |
Nom IUPAC |
2-methylsulfanyl-3-[2-(trifluoromethyl)phenyl]pyrimidin-4-one |
InChI |
InChI=1S/C12H9F3N2OS/c1-19-11-16-7-6-10(18)17(11)9-5-3-2-4-8(9)12(13,14)15/h2-7H,1H3 |
Clé InChI |
VAOLJLPRXNBMDI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=CC(=O)N1C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


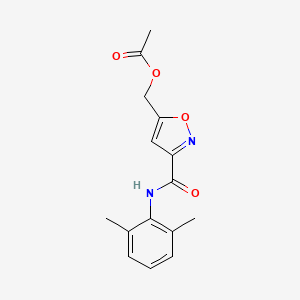
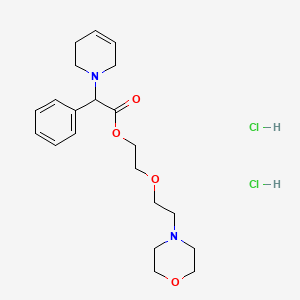
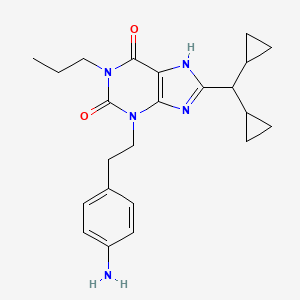
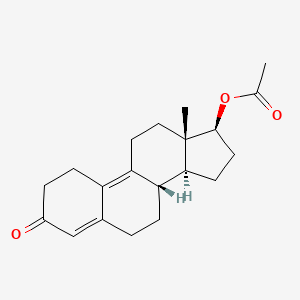
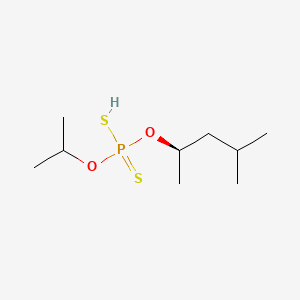
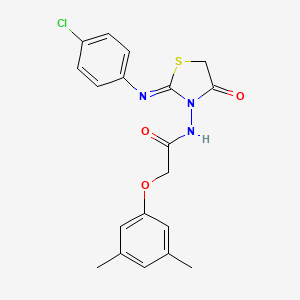
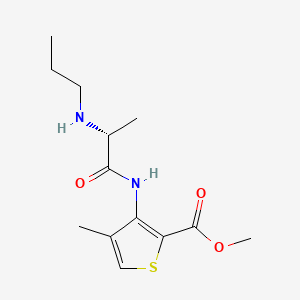

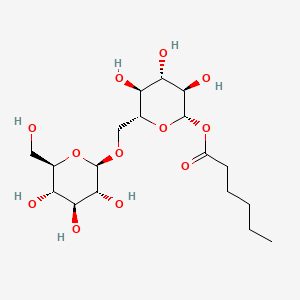

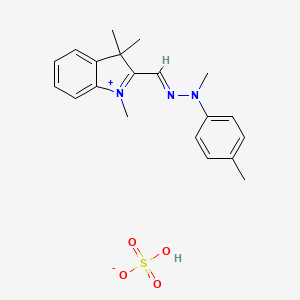
![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)
